N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridin-1(2H)-yl (pyridinone) core, and a 5-chloro-2-methoxyphenyl acetamide moiety. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the chloro-methoxy substitution on the acetamide moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c1-31-18-9-6-14(23)11-17(18)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-32-21)13-4-7-15(24)8-5-13/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXRDIXMXYZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on various studies, including data tables and case studies.
Molecular Structure
- Chemical Formula : C19H17ClFN3O3
- Molecular Weight : 421.87 g/mol
Structural Features
The compound features:
- A chloro and methoxy substitution on a phenyl ring.
- An oxadiazole moiety connected to a pyridine derivative, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyridine scaffolds. The compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| SW1116 (Colon Cancer) | 0.80 | |
| BGC823 (Stomach Cancer) | 0.87 |
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Low |
These findings suggest that while the primary focus is on anticancer activity, there are also implications for antimicrobial applications.
Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group, with an observed IC50 value aligning with in vitro findings.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed using agar diffusion methods against selected bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Insights :
- Pyridinone (vs. pyridazinone) may improve solubility due to its hydrogen-bonding capacity .
Substituent Effects
Key Insights :
- Fluorine (target compound) vs. chlorine (): Fluorine’s smaller size and higher electronegativity may improve target selectivity and pharmacokinetics .
- Methyl groups on pyridinone () could reduce enzymatic degradation but increase molecular weight, affecting bioavailability.
Pharmacological Implications
- Target Compound: The 1,2,4-oxadiazole and pyridinone combination is associated with kinase inhibition (e.g., phosphodiesterase or tyrosine kinase targets) due to hydrogen-bonding and π-stacking capabilities .
- Triazole Analogs (e.g., ): Often explored as antimicrobial or anti-inflammatory agents, but thioether linkages may confer higher reactivity and susceptibility to oxidation .
- Pyridazine Derivatives (e.g., ): Pyridazinones are linked to cardiovascular applications (e.g., vasodilation), but reduced electronegativity compared to oxadiazoles may limit target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
